molecular formula C17H13NO3 B2456818 2-[5-(4-methylphenyl)-1,3-oxazol-2-yl]benzoic Acid CAS No. 88877-88-7

2-[5-(4-methylphenyl)-1,3-oxazol-2-yl]benzoic Acid

Cat. No.: B2456818
CAS No.: 88877-88-7
M. Wt: 279.295
InChI Key: QHDXXCCWUXBCLN-UHFFFAOYSA-N
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Description

2-[5-(4-methylphenyl)-1,3-oxazol-2-yl]benzoic acid is a chemical compound with the molecular formula C17H13NO3. It is a member of the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-methylphenyl)-1,3-oxazol-2-yl]benzoic acid typically involves the formation of the oxazole ring followed by the introduction of the benzoic acid moiety. One common method involves the cyclization of an appropriate precursor, such as a 2-aminobenzonitrile derivative, with a suitable aldehyde under acidic conditions to form the oxazole ring. The resulting intermediate is then subjected to further reactions to introduce the benzoic acid group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of environmentally benign reagents and solvents is emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-methylphenyl)-1,3-oxazol-2-yl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with carboxylic acid groups, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-[5-(4-methylphenyl)-1,3-oxazol-2-yl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(4-methylphenyl)-1,3-oxazol-2-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors in biological systems, leading to various effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]benzoic acid
  • 2-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]benzoic acid
  • 2-[5-(4-nitrophenyl)-1,3-oxazol-2-yl]benzoic acid

Uniqueness

2-[5-(4-methylphenyl)-1,3-oxazol-2-yl]benzoic acid is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that have different substituents on the phenyl ring .

Properties

IUPAC Name

2-[5-(4-methylphenyl)-1,3-oxazol-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c1-11-6-8-12(9-7-11)15-10-18-16(21-15)13-4-2-3-5-14(13)17(19)20/h2-10H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDXXCCWUXBCLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(O2)C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801331216
Record name 2-[5-(4-methylphenyl)-1,3-oxazol-2-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801331216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676311
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

88877-88-7
Record name 2-[5-(4-methylphenyl)-1,3-oxazol-2-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801331216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[5-(4-methylphenyl)-1,3-oxazol-2-yl]benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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